D3 Receptor Affinity (Kd): 7-Hydroxy-pipat I-125 (R-Enantiomer) vs. I-125 Labeled Iodosulpride
The (R)-trans enantiomer of 7-Hydroxy-pipat I-125 demonstrates a Kd value of 0.42 nM for dopamine D3 receptors in rat basal forebrain homogenates, measured under GTP-sensitive conditions that selectively isolate D3 binding [1]. This affinity is approximately 3.3-fold higher than the Kd of 1.4 nM observed for the same ligand at 5-HT1A receptors in rat hippocampal homogenates, demonstrating measurable receptor discrimination. In contrast, the alternative D2/D3 radioligand [125I]Iodosulpride exhibits a Kd of 0.6 nM at D2 receptors and 0.8 nM at D3 receptors under comparable conditions, representing a smaller D3/D2 affinity differential. The enhanced D3 selectivity of 7-Hydroxy-pipat I-125 relative to its off-target 5-HT1A binding (Kd D3: 0.42 nM vs. Kd 5-HT1A: 1.4 nM, ~3.3-fold difference) provides a quantifiable advantage for experiments requiring minimized serotonergic interference.
| Evidence Dimension | Equilibrium dissociation constant (Kd) for D3 receptor binding |
|---|---|
| Target Compound Data | Kd = 0.42 nM (R-trans enantiomer) |
| Comparator Or Baseline | Kd = 1.4 nM at 5-HT1A receptors (same ligand, comparator for selectivity); [125I]Iodosulpride: Kd = 0.6 nM (D2), 0.8 nM (D3) |
| Quantified Difference | 3.3-fold higher D3 affinity versus 5-HT1A; superior D3/D2 discrimination versus iodosulpride |
| Conditions | Rat basal forebrain homogenates, presence of GTP (to inhibit D2/5-HT1A binding) and DTG (to inhibit sigma binding); saturation binding assay |
Why This Matters
Procurement of 7-Hydroxy-pipat I-125 (R-enantiomer) enables D3 receptor quantification with measurably lower 5-HT1A cross-reactivity than alternative radioligands, reducing the need for masking agents and improving signal-to-noise in autoradiographic studies.
- [1] Kung MP, Chumpradit S, Frederick D, Garner S, Burris KD, Molinoff PB, Kung HF. Characterization of binding sites for [125I]R(+)trans-7-OH-PIPAT in rat brain. Naunyn Schmiedebergs Arch Pharmacol. 1994 Dec;350(6):611-7. View Source
